

Technical Support Center: Validating ATM Inhibition by KU-60019

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Compound of Interest		
Compound Name:	KU-60019	
Cat. No.:	B1683989	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase by **KU-60019** using downstream markers. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is KU-60019 and how does it work?

A1: **KU-60019** is a potent and specific second-generation ATP-competitive inhibitor of ATM kinase.[1][2] It functions by binding to the kinase domain of ATM, thereby preventing the phosphorylation of its downstream substrates involved in the DNA damage response (DDR). With an IC50 of 6.3 nM, it is approximately twice as potent as its predecessor, KU-55933.[3][4]

Q2: What are the key downstream markers to validate **KU-60019**-mediated ATM inhibition?

A2: The most reliable downstream markers for validating ATM inhibition by **KU-60019** are the phosphorylated forms of direct ATM substrates. These include:

 Phospho-p53 (Ser15): A critical tumor suppressor protein involved in cell cycle arrest and apoptosis.[1][2]



- Phospho-Histone H2AX (Ser139), also known as γH2AX: A key marker of DNA doublestrand breaks (DSBs).[2][5][6]
- Phospho-CHK2 (Thr68): A checkpoint kinase that plays a crucial role in cell cycle control.
- Phospho-KAP1 (Ser824): A protein involved in chromatin remodeling and DNA repair.[7][8][9]
 [10][11]

Q3: What is the recommended concentration range for KU-60019 in cell-based assays?

A3: The effective concentration of **KU-60019** can vary depending on the cell line and experimental conditions. However, most studies report effective inhibition of ATM signaling in the low micromolar range. A concentration of 1-10 μ M is often sufficient to see a significant reduction in the phosphorylation of downstream targets.[2][4][12] For instance, in U87 glioma cells, 1 μ M of **KU-60019** resulted in a greater than 70% decrease in p53 (S15) phosphorylation. [4]

Q4: How specific is **KU-60019** for ATM?

A4: **KU-60019** is highly selective for ATM over other related kinases. For example, its IC50 values for DNA-PKcs and ATR are 1.7 μ M and >10 μ M, respectively, which are significantly higher than for ATM (6.3 nM).[3][4] It has also shown little to no activity against a large panel of other protein kinases.[13]

Q5: Can inhibition of ATM by **KU-60019** have different cellular effects than the absence of ATM protein (as in Ataxia-Telangiectasia patients)?

A5: Yes, studies have shown that inhibiting ATM kinase activity with small molecules like **KU-60019** can lead to different phenotypes compared to cells that lack the ATM protein entirely. For example, **KU-60019** has been shown to disrupt DNA damage-induced sister chromatid exchange (SCE), a phenotype not observed in ATM-deficient cells.[14] This suggests that kinase-inactive ATM may have functions that are distinct from the complete absence of the protein.

Experimental Protocols and Data ATM Signaling Pathway

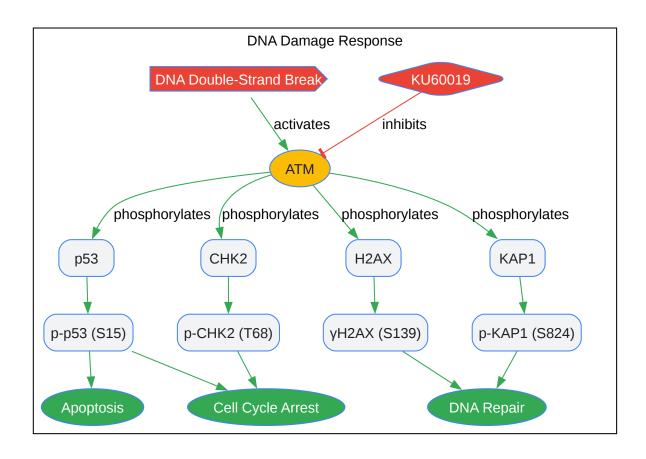


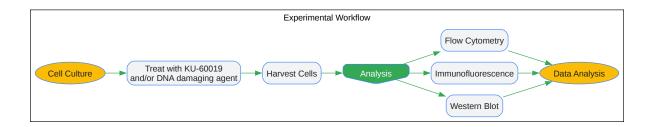
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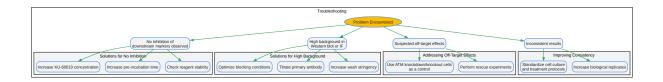
The following diagram illustrates the central role of ATM in the DNA damage response and highlights the downstream markers that can be used to validate its inhibition by **KU-60019**.











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